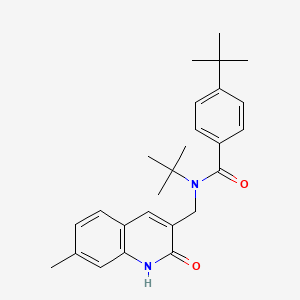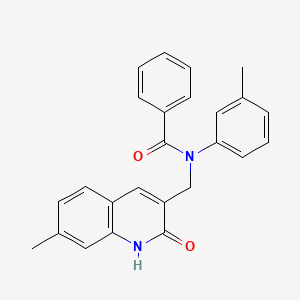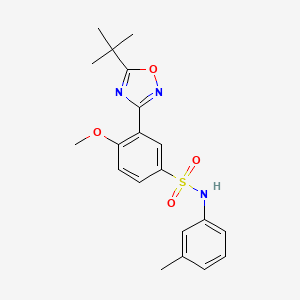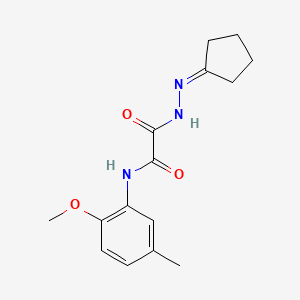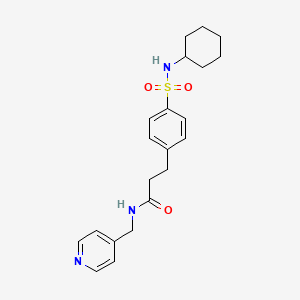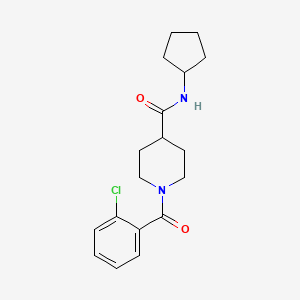
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide, commonly known as N-(4-chlorophenyl)-2-(4-(3-nitrophenylsulfamoyl)phenoxy)acetamide or simply known as N-(4-chlorophenyl)-3-nitro-4-(2-oxy-4-sulfamoylphenyl)acetamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide varies depending on its application. In the field of medicine, it has been found to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. In agriculture, it has been found to inhibit the activity of certain enzymes involved in plant growth and pest metabolism. In material science, it has been found to form stable films on various surfaces due to its unique chemical structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide vary depending on its application. In the field of medicine, it has been found to reduce inflammation, induce apoptosis in cancer cells, and inhibit bacterial growth. In agriculture, it has been found to inhibit the growth of certain plant species and pests. In material science, it has been found to form stable films on various surfaces.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide in lab experiments include its ability to selectively target certain enzymes and signaling pathways, its ease of synthesis, and its potential applications in various fields. The limitations of using 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide in lab experiments include its potential toxicity, its limited solubility in certain solvents, and its potential to interact with other chemicals.
Future Directions
For the research and development of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide include exploring its potential applications in other fields such as environmental science, energy storage, and drug delivery. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
Synthesis Methods
The synthesis method of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide involves the reaction of 4-chloroaniline with 4-nitrophenyl sulfone in the presence of a catalyst such as potassium carbonate. The resulting intermediate is then reacted with 2-(chloromethyl)phenol in the presence of a base such as sodium hydroxide to form the final product.
Scientific Research Applications
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, it has been found to have potential as a herbicide and pesticide due to its ability to inhibit the growth of certain plant species and pests. In material science, it has been found to have potential as a coating material due to its ability to form stable films on various surfaces.
properties
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O6S/c21-14-4-6-15(7-5-14)23-31(28,29)19-10-8-18(9-11-19)30-13-20(25)22-16-2-1-3-17(12-16)24(26)27/h1-12,23H,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXDNPLTHIXUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



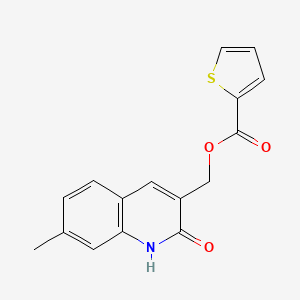

![3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692384.png)
